molecular formula C15H15Cl2NO4 B2514005 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide CAS No. 1396678-19-5

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide

Cat. No.: B2514005
CAS No.: 1396678-19-5
M. Wt: 344.19
InChI Key: QHGQEJHAUOGIKD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is an organic compound that combines a dichlorophenoxy group with a furan ring and a hydroxypropylacetamide moiety

Mechanism of Action

    Target of action

    Compounds like 2,4-D typically target plant growth hormones, specifically auxins, which regulate plant cell growth and division .

    Mode of action

    They mimic the action of auxins, causing uncontrolled, rapid growth, eventually leading to the death of the plant .

    Biochemical pathways

    These compounds affect the normal biochemical pathways of auxin distribution, disrupting normal plant growth and development .

    Result of action

    The end result is typically the death of the plant due to the disruption of normal growth processes .

    Action environment

    The efficacy and stability of such compounds can be influenced by environmental factors such as temperature, light, and soil pH .

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and furan-2-carbaldehyde.

    Formation of Intermediate: The 2,4-dichlorophenol is reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

    Amide Formation: The intermediate is then reacted with 2-(furan-2-yl)-2-hydroxypropylamine under appropriate conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can be compared with other similar compounds, such as:

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with a similar dichlorophenoxy group.

    2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one: A compound with a furan ring and hydroxy group, studied for its photochemical properties.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4/c1-15(20,13-3-2-6-21-13)9-18-14(19)8-22-12-5-4-10(16)7-11(12)17/h2-7,20H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGQEJHAUOGIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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